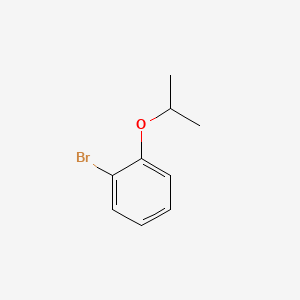

1-Bromo-2-isopropoxybenzene

概述

描述

1-Bromo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of isopropoxybenzene and is used primarily as an intermediate in organic synthesis. This compound is slightly soluble in water and has a boiling point of 73°C at 2 mmHg .

准备方法

The synthesis of 1-Bromo-2-isopropoxybenzene typically involves the bromination of isopropoxybenzene. One common method includes the reaction of isopropoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure regioselectivity and yield .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反应分析

1-Bromo-2-isopropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction Reactions: The bromine atom can be reduced to form 2-isopropoxybenzene using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Bromo-2-isopropoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It has been explored for end-quenching of polyisobutylene in polymer chemistry.

Material Science: It is used in the preparation of functionalized materials with specific properties for various industrial applications.

作用机制

The mechanism of action of 1-Bromo-2-isopropoxybenzene is largely dependent on the specific reaction it is involved in. As an intermediate, it participates in various organic reactions where the bromine atom or the isopropoxy group acts as a reactive site. The molecular targets and pathways involved vary based on the reaction conditions and the desired end product.

相似化合物的比较

1-Bromo-2-isopropoxybenzene can be compared with other brominated benzene derivatives such as:

1-Bromo-2-methylbenzene: Similar in structure but with a methyl group instead of an isopropoxy group.

1-Bromo-2-fluorobenzene: Contains a fluorine atom instead of an isopropoxy group.

1-Bromo-2-chlorobenzene: Contains a chlorine atom instead of an isopropoxy group.

The uniqueness of this compound lies in its isopropoxy group, which imparts different reactivity and properties compared to other brominated benzene derivatives .

生物活性

1-Bromo-2-isopropoxybenzene, also known as 2-isopropoxy-1-bromobenzene, is an organic compound with a notable presence in various chemical syntheses and potential biological applications. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing its effects and interactions.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrO and features a bromine atom and an isopropoxy group attached to a benzene ring. Its structure can be represented as follows:

Physical Properties

- Molecular Weight : 229.12 g/mol

- Solubility : Slightly soluble in water; more soluble in organic solvents.

- Melting Point : Data not extensively documented but expected to be similar to related compounds.

Toxicity and Safety Profile

This compound has been classified under various safety guidelines due to its irritant properties. The compound can cause irritation to the eyes, skin, and respiratory system upon exposure. Long-term exposure may lead to more severe health effects, including potential lung damage if ingested or inhaled .

Study 1: Antiviral Activity

A study explored the biological activity of brominated compounds against viral pathogens. The findings indicated that compounds with similar structures to this compound demonstrated significant binding affinity to viral proteases, suggesting a potential mechanism for inhibiting viral replication. The study employed molecular docking techniques to evaluate these interactions .

Study 2: Cytotoxicity Assessment

In another assessment focusing on cytotoxicity, researchers evaluated the effects of various halogenated aromatic compounds on human cell lines. Results indicated that while some compounds exhibited low toxicity at therapeutic concentrations, others showed significant cytotoxic effects. Although specific data for this compound were not highlighted, trends suggested careful consideration of dosage in therapeutic applications .

Data Table: Summary of Biological Activities

常见问题

Q. Basic: What are the most reliable synthetic routes for 1-Bromo-2-isopropoxybenzene, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves bromination of 2-isopropoxybenzene derivatives or nucleophilic substitution of pre-functionalized aromatic systems. A key strategy is using AI-powered synthesis planning tools (e.g., Template_relevance Reaxys or Pistachio models) to predict feasible routes based on reaction databases . For purification, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended for verifying purity (>95% GC threshold as per industrial standards) . Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity, with monitoring via melting point analysis (reference NIST data for expected phase-change values) .

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns and isopropoxy group integration. Aromatic protons adjacent to bromine exhibit deshielding, while isopropoxy methyl groups appear as distinct triplets .

- Mass Spectrometry (MS) : High-resolution MS can validate molecular weight (e.g., CHBrO, MW 215.09) and isotopic patterns for bromine .

- Boiling/Melting Points : Cross-check experimental values against NIST-reported data (e.g., T ≈ 490 K) to confirm compound identity .

Q. Advanced: How can researchers resolve contradictions in purity data between GC and HPLC analyses?

Methodological Answer:

Discrepancies often arise from differences in detection limits or matrix effects. For example, GC may overestimate purity if non-volatile impurities are present, whereas HPLC with UV detection might miss non-chromophoric contaminants. To resolve this:

Cross-Validate : Use orthogonal methods (e.g., GC-MS and H NMR integration) .

Spike Testing : Introduce known impurities to assess method sensitivity.

Column Variation : Employ different stationary phases (e.g., polar GC columns vs. reverse-phase HPLC) to separate co-eluting species .

Q. Advanced: What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

The bromine and isopropoxy groups exert competing directing effects: bromine is meta-directing, while isopropoxy is para/ortho-directing. To control regioselectivity:

- Temperature Modulation : Lower temperatures favor kinetic control (meta products), while higher temperatures may shift to thermodynamic outcomes.

- Catalytic Systems : Lewis acids (e.g., FeCl) can polarize electrophiles, enhancing selectivity for specific positions .

- Computational Modeling : DFT calculations predict charge distribution in the aromatic ring to identify reactive sites .

Q. Advanced: How can computational models guide the design of derivatives for medicinal chemistry applications?

Methodological Answer:

- Docking Studies : Use molecular docking to assess interactions between brominated derivatives and target proteins (e.g., enzyme active sites).

- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .

- Retrosynthetic AI : Tools like Reaxys_biocatalysis propose pathways for introducing functional groups (e.g., fluorination) while preserving core reactivity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. Advanced: How does steric hindrance from the isopropoxy group influence nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The bulky isopropoxy group at the ortho position creates steric hindrance, slowing NAS at the para position. To mitigate this:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Microwave Irradiation : Enhance reaction kinetics by reducing activation energy .

- Leaving Group Optimization : Replace bromine with more reactive groups (e.g., triflate) to accelerate substitution .

Q. Advanced: What are the thermal degradation pathways of this compound, and how can stability be assessed?

Methodological Answer:

属性

IUPAC Name |

1-bromo-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMORVPBHAHXAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620223 | |

| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-07-5 | |

| Record name | 1-Bromo-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。